3-Methyl-4-(4-methyl-1,3-thiazol-2-yl)butan-2-ol
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Overview
Description
3-Methyl-4-(4-methyl-1,3-thiazol-2-yl)butan-2-ol is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-methyl-1,3-thiazol-2-yl)butan-2-ol typically involves the reaction of appropriate thiazole derivatives with other organic compounds under controlled conditions. One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with suitable nucleophiles . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours before being cooled to room temperature and purified.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(4-methyl-1,3-thiazol-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-4-(4-methyl-1,3-thiazol-2-yl)butan-2-ol has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(4-methyl-1,3-thiazol-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
3-Methyl-4-(4-methyl-1,3-thiazol-2-yl)butan-2-ol is unique due to its specific structure and the presence of both a thiazole ring and a butanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H15NOS |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
3-methyl-4-(4-methyl-1,3-thiazol-2-yl)butan-2-ol |
InChI |
InChI=1S/C9H15NOS/c1-6(8(3)11)4-9-10-7(2)5-12-9/h5-6,8,11H,4H2,1-3H3 |
InChI Key |
ZPKKBRNKAPLDQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CC(C)C(C)O |
Origin of Product |
United States |
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